Tafenoquine

説明

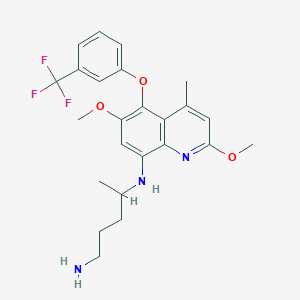

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F3N3O3/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHLFPGPEGDCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106635-81-8 (maleate) | |

| Record name | Tafenoquine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90869466 | |

| Record name | Tafenoquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Tafenoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

106635-80-7 | |

| Record name | Tafenoquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106635-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tafenoquine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tafenoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tafenoquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAFENOQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262P8GS9L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and development history of Tafenoquine as an 8-aminoquinoline

An In-depth Technical Guide to the Discovery and Development of Tafenoquine as an 8-Aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an 8-aminoquinoline derivative, represents a significant advancement in antimalarial therapy, particularly for the radical cure of Plasmodium vivax malaria. Developed as a long-acting analogue of primaquine, its single-dose regimen for relapse prevention addresses the adherence challenges associated with the 14-day primaquine course. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, intended for professionals in the field of drug development and tropical medicine.

Discovery and Historical Context

The journey of this compound (formerly WR238605) began in 1978 at the Walter Reed Army Institute of Research (WRAIR)[1][2][3][4]. Its development was part of a broader U.S. Army antimalarial drug development program initiated in response to the challenges of drug-resistant malaria encountered during the Vietnam War[5]. The primary goal was to find a safer, more effective, and longer-acting alternative to primaquine for the radical cure of relapsing malaria[1].

Primaquine, another 8-aminoquinoline developed during World War II, was the only drug available that could eradicate the dormant liver-stage parasites (hypnozoites) of P. vivax and P. ovale, which are responsible for malarial relapses[2][3][6]. However, primaquine's short half-life necessitates a 14-day treatment course, leading to poor patient adherence in real-world settings[7][8]. Furthermore, like other 8-aminoquinolines, it can induce severe hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency[9].

This compound was synthesized as an analogue of primaquine with a key structural modification—a 5-phenoxy group—which significantly increases its metabolic stability and extends its half-life[10]. Despite its discovery in the late 1970s, development was slow for several decades. Renewed interest in malaria eradication spurred a collaboration in 2008 between WRAIR, GlaxoSmithKline (GSK), and the Medicines for Malaria Venture (MMV) to advance its clinical development[1][3][4][7].

Development and Regulatory Milestones

The development of this compound from a laboratory compound to an approved drug was a multi-decade process involving numerous partnerships and extensive clinical evaluation.

Mechanism of Action

The precise molecular mechanism of action of this compound is not fully elucidated but is understood to be multifaceted and similar to that of other 8-aminoquinolines[11][12]. It is a prodrug that requires metabolic activation.

-

Metabolic Activation : this compound is metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver to form active metabolites, believed to be 5,6-orthoquinone species[1][2][10].

-

Generation of Reactive Oxygen Species (ROS) : These active metabolites are thought to undergo redox cycling within the parasite. This process generates reactive oxygen species, such as hydrogen peroxide and hydroxyl radicals, which induce oxidative stress[10][13][14].

-

Cellular Damage : The resulting oxidative stress damages parasitic macromolecules and disrupts essential cellular processes, including mitochondrial function and ATP production, ultimately leading to the parasite's death[13].

-

Inhibition of Heme Polymerization : In the blood stages, this compound may also inhibit heme polymerase, interfering with the parasite's ability to detoxify heme produced during hemoglobin digestion[10].

This compound demonstrates activity against all stages of the Plasmodium life cycle:

-

Pre-erythrocytic (liver) stages : Causal prophylactic activity.

-

Hypnozoites : Anti-relapse activity (radical cure) against the dormant liver forms of P. vivax.[1][3][15]

-

Erythrocytic (blood) stages : Suppressive activity against asexual parasites.[1][15]

-

Gametocytes : Transmission-blocking activity.[15]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound, particularly its long half-life, are central to its clinical utility.

| Parameter | Value | Reference(s) |

| Bioavailability | Increased with a high-fat meal. | [10] |

| Time to Max. Concentration (Tmax) | ~12-14 hours. | [10][16] |

| Plasma Protein Binding | > 99.5%. | [10] |

| Apparent Volume of Distribution (V/F) | ~1820 - 2470 L. | [12][17] |

| Metabolism | Primarily via CYP2D6. | [1][10] |

| Apparent Clearance (CL/F) | ~2.96 - 3.20 L/hr. | [17][18] |

| Elimination Half-life (t½) | ~14 - 17 days. | [1][10][14] |

| Excretion | Primarily in feces; low renal elimination of unchanged drug. | [10] |

Table 1: Summary of this compound Pharmacokinetic Parameters in Humans.

The slow absorption and clearance, combined with a large volume of distribution, contribute to its very long terminal elimination half-life, which allows for single-dose or weekly administration regimens[11][14][19].

Clinical Development and Efficacy

This compound has undergone extensive clinical evaluation for both malaria prophylaxis and radical cure of P. vivax.

Prophylaxis

Studies in Australian soldiers and other populations demonstrated high protective efficacy for malaria prevention. A typical prophylactic regimen involves a loading dose followed by weekly maintenance doses[1][16].

| Study Population | Regimen | Protective Efficacy | Reference(s) | | :--- | :--- | :--- | | Australian Soldiers | 200mg daily for 3 days (loading), then 200mg weekly. | Highly effective; no subjects developed parasitemia during 6 months of prophylaxis. |[16] | | Thai Soldiers | 200mg or 400mg weekly for 13 weeks. | 88% (200mg) and 90% (400mg). |[17] | | Various | Prophylactic studies (general). | 84-87% against P. falciparum and 99.1% against P. vivax. |[10] |

Table 2: Efficacy of this compound for Malaria Prophylaxis.

Radical Cure of P. vivax

The efficacy of a single 300 mg dose of this compound (co-administered with a blood-stage schizonticide like chloroquine) for preventing relapse has been evaluated in several large-scale Phase II and III trials.

| Trial Name / Identifier | Key Comparison | Primary Efficacy Endpoint | Key Finding | Reference(s) | | :--- | :--- | :--- | :--- | | Phase IIb (DETECTIVE) | this compound (50, 100, 300, 600mg) vs. Primaquine vs. Placebo | Relapse-free rate at 6 months | 300mg dose showed 89.2% relapse-free efficacy vs. 77.3% for Primaquine. |[19][20] | | Phase III (DETECTIVE) | this compound (300mg) vs. Primaquine (15mg x 14d) vs. Placebo | Relapse-free rate at 6 months | this compound (62.4%) and Primaquine (69.6%) were significantly better than placebo (27.7%). |[7][8] | | Phase III (GATHER) | this compound (300mg) vs. Primaquine (15mg x 14d) | Safety (hemoglobin decline) & Efficacy (meta-analysis) | No significant difference in hemoglobin decline. Meta-analysis showed 67.0% (TQ) vs. 72.8% (PQ) relapse-free at 6 months; non-inferiority was not met. |[8][21][22][23][24] |

Table 3: Key Clinical Trials for Radical Cure of P. vivax Malaria.

While this compound consistently demonstrates high efficacy compared to placebo, the GATHER trial's meta-analysis did not establish non-inferiority to a fully supervised 14-day course of primaquine[21][22][24]. However, the single-dose administration of this compound presents a major practical advantage over the prolonged primaquine regimen, which is expected to translate to superior effectiveness in real-world settings due to improved adherence[14][20].

Experimental Protocols and Methodologies

The clinical development of this compound relied on robust, well-controlled trial designs.

Study Design: The GATHER Trial (NCT02216123) Example

-

Objective : To compare the safety (primary) and efficacy (secondary) of a single 300 mg dose of this compound with a 14-day course of 15 mg primaquine for the radical cure of P. vivax.

-

Design : A Phase 3, prospective, double-blind, double-dummy, randomized, controlled trial[23].

-

Population : Patients with confirmed P. vivax parasitemia and normal or moderate G6PD enzyme activity[23].

-

Intervention :

-

This compound Arm : Single 300 mg dose of this compound + 14 days of placebo for primaquine.

-

Primaquine Arm : 14 days of 15 mg primaquine + single dose of placebo for this compound.

-

All patients in both arms received a standard 3-day course of chloroquine to clear the acute blood-stage infection[23].

-

-

Primary Safety Outcome : A protocol-defined decrease in hemoglobin level (>3.0 g/dL, ≥30% from baseline, or to <6.0 g/dL)[23].

-

Primary Efficacy Outcome : Freedom from recurrence of P. vivax parasitemia at 6 months, evaluated as part of a planned patient-level meta-analysis with the DETECTIVE trial[21][23].

Safety and Tolerability

The primary safety concern for this compound is the risk of drug-induced hemolytic anemia in patients with G6PD deficiency, a known class effect of 8-aminoquinolines[9][20]. Therefore, quantitative G6PD testing is mandatory before prescribing this compound[12][25]. Its use is contraindicated in patients with G6PD deficiency[12].

Other common adverse events reported in clinical trials include dizziness, headache, nausea, and vomiting[11]. Asymptomatic elevations in methemoglobin have also been observed[19]. Due to the drug's long half-life, the onset and/or duration of adverse reactions may be delayed[26].

Conclusion

This compound is the first new drug for the radical cure of P. vivax in over 60 years, representing a landmark achievement in antimalarial drug development[27]. Its discovery at WRAIR and subsequent development through a public-private partnership between GSK and MMV highlights a successful model for advancing global health solutions. The key advantage of its single-dose regimen for radical cure is poised to overcome the significant adherence barriers of primaquine, making it a critical new tool in the effort to control and eliminate relapsing malaria. Continued research and post-market surveillance will be essential to fully characterize its real-world effectiveness and safety profile.

References

- 1. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. gsk.com [gsk.com]

- 5. academic.oup.com [academic.oup.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. gsk.com [gsk.com]

- 8. Two positive phase III studies of this compound for the radical cure of Plasmodium vivax malaria published in The New England Journal of Medicine | Medicines for Malaria Venture [mmv.org]

- 9. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. FDA Approves ARAKODA (this compound) for the Prophylaxis of Malaria in Patients Aged 18 Years and Older [ascpt.org]

- 13. What is the mechanism of this compound Succinate? [synapse.patsnap.com]

- 14. amberlife.in [amberlife.in]

- 15. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Population pharmacokinetics of the new antimalarial agent this compound in Thai soldiers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Population Pharmacokinetics of this compound, a Novel Anti-Malarial | Medicines for Malaria Venture [mmv.org]

- 19. A randomized, double-blind, active-control trial to evaluate the efficacy and safety of a three day course of this compound monotherapy for the treatment of Plasmodium vivax malaria | PLOS One [journals.plos.org]

- 20. This compound for Plasmodium vivax malaria: Concerns regarding efficacy & safety - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. — MORU Tropical Health Network [tropmedres.ac]

- 22. This compound versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria | Medicines for Malaria Venture [mmv.org]

- 23. This compound versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]

- 24. This compound versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Guidance for Using this compound for Prevention and Antirelapse Therapy for Malaria â United States, 2019 | MMWR [cdc.gov]

- 26. drugs.com [drugs.com]

- 27. contagionlive.com [contagionlive.com]

The Pharmacokinetic Blueprint of Single-Dose Tafenoquine in Healthy Volunteers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic profile of single-dose tafenoquine in healthy volunteers. This compound, a long-acting 8-aminoquinoline derivative, is a crucial tool in the fight against malaria, particularly for the radical cure of Plasmodium vivax. Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing dosing strategies and ensuring patient safety. This document synthesizes data from key clinical studies, presenting quantitative pharmacokinetic parameters in a clear, comparative format, detailing experimental protocols, and visualizing complex processes through diagrams.

Quantitative Pharmacokinetic Profile

The pharmacokinetic properties of this compound following a single oral dose in healthy volunteers are characterized by slow absorption, extensive distribution, a long terminal elimination half-life, and dose-proportional increases in exposure. The following tables summarize the key pharmacokinetic parameters from various studies.

| Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | t½ (days) | CL/F (L/h) | Vz/F (L) | Study |

| 200 mg | ~321 ± 63 | ~21.4 | - | ~12.7 | 4.37 (for an 80.9 kg individual) | 1901 (for an 80.9 kg individual) | Charles et al., 2007[1][2] |

| 300 mg | - | ~15.0 | - | - | - | - | Green et al., 2016[3] |

| 400 mg | ~260 | - | - | ~16.4 | 3.20 | 1820 | Edstein et al., 2001[4] |

| 600 mg | ~260 | ~12.0 | - | - | - | - | Brueckner et al., 1998[4]; Green et al., 2016[3] |

Note: Values are presented as mean ± standard deviation where available. Some studies report median Tmax. AUC and t½ values for single doses are not consistently reported across all studies in the provided results. CL/F and Vz/F are often derived from population pharmacokinetic models.

A population pharmacokinetic analysis of data from six clinical studies, including healthy volunteers, described the systemic pharmacokinetics of this compound using a two-compartment model.[5][6] The key population parameter estimates for apparent oral clearance (CL/F) and apparent volume of distribution of the central compartment (V2/F) in P. vivax-infected subjects were 2.96 L/h and 915 L, respectively.[5][6] Body weight was identified as a significant covariate for clearance and volume of distribution.[5][6]

Experimental Protocols: A Closer Look

The methodologies employed in clinical trials are crucial for the interpretation of pharmacokinetic data. Below are detailed experimental protocols from key studies investigating single-dose this compound in healthy volunteers.

Study Design and Volunteer Population

-

General Design: Most studies are open-label and may involve a single-dose administration or dose-escalation cohorts.[7][8] Some studies are randomized and may include a placebo or active-control group.[3]

-

Volunteer Selection: Participants are typically healthy adult males and/or non-pregnant females, aged 18 to 65 years.[3][8] Key inclusion criteria include a normal glucose-6-phosphate dehydrogenase (G6PD) status, as individuals with G6PD deficiency are at risk of hemolysis with 8-aminoquinolines.[7] Volunteers are generally required to be in good health based on medical history, physical examination, and laboratory tests.[7]

Dosing and Sample Collection

-

Drug Administration: this compound is administered orally as a single dose.[9] The influence of food on absorption has been noted, with some studies suggesting that a high-fat meal may increase the bioavailability of this compound.[2] In many clinical trials, this compound was administered under fed conditions to minimize gastrointestinal side effects.[2]

-

Blood Sampling: Venous blood samples are collected at multiple time points to characterize the concentration-time profile. A typical sampling schedule might include pre-dose (0 hours) and various post-dose time points, such as 2, 4, 8, 12, 18, 24, 36, and 48 hours, with less frequent sampling (e.g., days 3, 4, 7, 14, 28, 42, and 56) to capture the long elimination phase.[10]

Bioanalytical Methods

-

Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

-

Analytical Techniques: Plasma concentrations of this compound are typically determined using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][4] These methods offer high sensitivity and specificity for quantifying the drug in biological matrices.

Visualizing the Process

To better understand the experimental workflow and the pharmacokinetic journey of this compound, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for a single-dose this compound pharmacokinetic study.

Caption: Key pharmacokinetic phases of this compound in the human body.

Conclusion

The pharmacokinetic profile of single-dose this compound in healthy volunteers is well-characterized by its slow absorption and long elimination half-life, which supports its utility as a single-dose radical cure for P. vivax malaria. The extensive distribution and dose-proportional exposure are key features of its disposition. The detailed experimental protocols and bioanalytical methods outlined in this guide provide a framework for future research and clinical trial design. The provided visualizations offer a clear overview of the study workflow and the drug's journey through the body, serving as a valuable resource for researchers and drug development professionals in the field of antimalarial therapy.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound at therapeutic concentrations does not prolong fridericia-corrected QT interval in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of the new antimalarial agent this compound in Thai soldiers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetics of this compound, a Novel Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetics of this compound, a Novel Anti-Malarial | Medicines for Malaria Venture [mmv.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The clinical pharmacology of this compound in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis | eLife [elifesciences.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Efficacy and Safety of Tafenoquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafenoquine is an 8-aminoquinoline antimalarial agent, a synthetic analog of primaquine, with activity against all stages of the Plasmodium life cycle, including the liver (pre-erythrocytic and hypnozoite) and blood (erythrocytic) stages, as well as gametocytes.[1][2][3] Its significantly longer half-life of approximately 14-16 days offers a distinct advantage over primaquine, allowing for single-dose regimens for the radical cure of Plasmodium vivax and weekly dosing for prophylaxis.[1][3] Developed through a collaboration between the Walter Reed Army Institute of Research and GlaxoSmithKline, this compound has undergone extensive preclinical evaluation to establish its efficacy and safety profile prior to its approval for clinical use.[1] This technical guide provides an in-depth overview of the key preclinical studies that have defined the efficacy and safety of this compound.

Efficacy Data

The preclinical efficacy of this compound has been demonstrated through a combination of in vitro and in vivo studies.

In Vitro Efficacy

This compound has shown potent activity against the asexual blood stages of various Plasmodium species, including multidrug-resistant strains of P. falciparum.[4][5]

Table 1: In Vitro Activity of this compound Against Plasmodium falciparum

| Isolate Origin | IC₅₀ Range (µM) | Geometric Mean IC₅₀ (µM) | Reference(s) |

| Gabon | 0.6 - 33.1 | 4.62 | [4][5] |

| Senegal | 0.5 - 20.7 | 5.06 | [4][5] |

| Djibouti | 0.9 - 9.7 | 2.68 | [4][5] |

IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Efficacy

Preclinical studies in animal models have been crucial in demonstrating the prophylactic and radical cure potential of this compound.

Table 2: In Vivo Efficacy of this compound in Murine Malaria Models

| Malaria Model | Animal Model | Dosing Regimen | Efficacy | Reference(s) |

| P. berghei (Blood Stage) | Mice | Not Specified | 9-times more active than primaquine | [3] |

| P. berghei (Liver Stage) | Mice | Not Specified | 4 to 100 times higher blood schizonticidal activity than primaquine | [4] |

Safety and Toxicology Data

A comprehensive battery of preclinical safety and toxicology studies has been conducted to characterize the safety profile of this compound.

General Toxicology

Repeat-dose toxicity studies have been conducted in various animal species.

Table 3: Summary of Findings from Repeat-Dose Toxicology Studies

| Species | Duration | Key Findings | Reference(s) |

| Mice | 2 years | No evidence of neurotoxicity. | [6] |

| Rats | 2 years | No evidence of neurotoxicity. Liver effects (centrilobular inflammation, apoptosis, fatty change) observed. | [6] |

| Dogs | 1 year | No evidence of neurotoxicity. Lung effects (phospholipidosis) observed. | [6] |

Reproductive and Developmental Toxicology

The effects of this compound on fertility, and embryonic and fetal development have been investigated in rats and rabbits.

Table 4: Reproductive and Developmental Toxicology of this compound

| Species | Study Type | No-Observed-Adverse-Effect Level (NOAEL) | Key Findings | Reference(s) |

| Rat | Fertility and Early Embryonic Development | Not Specified | Not Specified | [7][8] |

| Rat | Embryo-fetal Development | Maternal: < 3 mg/kg/day; Fetal: 30 mg/kg/day | Maternal toxicity (decreased body weight, food consumption, enlarged spleen). No fetal toxicity. | [7] |

| Rabbit | Embryo-fetal Development | Maternal: < 7 mg/kg/day; Fetal: 25 mg/kg/day | Maternal toxicity (decreased body weight and food consumption). Fetal effects (decreased viable fetuses, premature delivery, abortion). | [7] |

Genotoxicity

This compound has been evaluated for its potential to cause genetic mutations.

Table 5: Genotoxicity Profile of this compound

| Assay | Result | Reference(s) |

| Bacterial Reverse Mutation Assay (Ames test) | Negative | [9][10] |

| In vitro Micronucleus Assay | Negative | [9][11] |

| In vitro Chromosomal Aberration Assay | Negative | [9] |

Safety Pharmacology

Safety pharmacology studies have assessed the effects of this compound on vital organ systems. These studies, including assessments of the cardiovascular, central nervous, and respiratory systems, are conducted prior to human exposure to identify potential adverse effects.[12][13] In preclinical studies, no neurotoxicity was observed in mice, rats, dogs, and monkeys.[6]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This method is used to determine the 50% inhibitory concentration (IC₅₀) of this compound against the asexual blood stages of P. falciparum.

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Complete culture medium (RPMI-1640 with supplements)

-

Human red blood cells

-

This compound stock solution

-

96-well microtiter plates

-

SYBR Green I dye

-

Lysis buffer

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

-

Add a suspension of P. falciparum-infected red blood cells (at a known parasitemia and hematocrit) to each well.

-

Include parasite-only (no drug) and uninfected red blood cell controls.

-

Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the drug concentration.[14][15][16]

In Vivo Efficacy Assessment in a Plasmodium berghei Mouse Model

This protocol is used to evaluate the efficacy of this compound against the liver and blood stages of malaria in a rodent model.

Materials:

-

Plasmodium berghei parasites (e.g., a transgenic line expressing luciferase)

-

Female mice (e.g., C57BL/6)

-

This compound formulation for oral administration

-

Mosquitoes infected with P. berghei sporozoites (for liver-stage assessment)

-

Infected red blood cells (for blood-stage assessment)

-

In vivo imaging system (for luciferase-expressing parasites)

-

Microscope and Giemsa stain (for blood smear analysis)

Procedure for Liver-Stage Activity:

-

Infect mice with P. berghei sporozoites via mosquito bite or intravenous injection.

-

Administer this compound orally at various doses.

-

At a specified time post-infection (e.g., 48 hours), assess the parasite liver load. For luciferase-expressing parasites, this can be done non-invasively using an in vivo imaging system after injecting the substrate D-luciferin.

-

Alternatively, monitor for the emergence of blood-stage parasitemia over time.[4][17]

Procedure for Blood-Stage Activity:

-

Infect mice with P. berghei-infected red blood cells.

-

Once parasitemia is established, administer this compound orally for a defined period (e.g., 4 consecutive days).

-

Monitor parasitemia daily by examining Giemsa-stained blood smears.

-

Assess the reduction in parasitemia compared to a vehicle-treated control group.[17]

Reproductive and Developmental Toxicology Study Design (General Overview based on OECD Guidelines)

These studies are designed to evaluate the potential effects of this compound on reproductive function and development.

Fertility and Early Embryonic Development Study (OECD 422):

-

Animals: Typically rats.

-

Dosing: Males are dosed for a period before mating and during mating. Females are dosed before mating, during mating, gestation, and lactation.

-

Endpoints: Mating performance, fertility indices, number of corpora lutea, implantation sites, and embryonic development are assessed.[7][8]

Embryo-Fetal Developmental Toxicity Study (OECD 414):

-

Animals: Typically one rodent (rat) and one non-rodent (rabbit) species.

-

Dosing: Pregnant females are dosed during the period of organogenesis.

-

Endpoints: Maternal clinical signs, body weight, and food consumption are monitored. At term, fetuses are examined for external, visceral, and skeletal malformations.[18][19]

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action for this compound.

General Workflow for Preclinical Antimalarial Efficacy Testing

Caption: Preclinical efficacy testing workflow for antimalarials.

Experimental Workflow for In Vivo Liver-Stage Activity Assessment

Caption: Workflow for assessing in vivo liver-stage antimalarial activity.

References

- 1. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. reference.medscape.com [reference.medscape.com]

- 3. Clinical utility of this compound in the prevention of relapse of Plasmodium vivax malaria: a review on the mode of action and emerging trial data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.nyu.edu [med.nyu.edu]

- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 6. fda.report [fda.report]

- 7. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 12. pacificbiolabs.com [pacificbiolabs.com]

- 13. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]

- 14. iddo.org [iddo.org]

- 15. phytopharmajournal.com [phytopharmajournal.com]

- 16. Making sure you're not a bot! [gupea.ub.gu.se]

- 17. med.nyu.edu [med.nyu.edu]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

Dawn of a New Prophylactic: The Early Development of Tafenoquine for Malaria Prevention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tafenoquine, an 8-aminoquinoline analogue of primaquine, represents a significant advancement in malaria prophylaxis. Its discovery in 1978 by scientists at the Walter Reed Army Institute of Research (WRAIR) marked the beginning of a decades-long journey to develop a long-acting chemoprophylactic agent effective against all stages of the Plasmodium parasite's life cycle.[1] This technical guide delves into the pivotal early-stage research and development of this compound, focusing on the foundational preclinical and clinical studies that established its potential as a formidable tool in the fight against malaria. We will explore the experimental methodologies, quantitative outcomes, and the nascent understanding of its mechanism of action that paved the way for its eventual approval.

Mechanism of Action: An Emerging Picture

While the precise molecular targets of this compound are still under investigation, early research elucidated a multi-faceted mechanism of action primarily centered on the disruption of parasitic processes through oxidative stress. Unlike many antimalarials that target specific enzymes, this compound's activity is thought to be mediated by its metabolites.

The proposed mechanism involves a series of steps beginning with the metabolic activation of this compound in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme. This process is believed to generate reactive quinone intermediates. These metabolites are then thought to interfere with essential parasite functions in both the liver (hypnozoites) and blood stages.

The primary proposed downstream effects of these reactive metabolites include:

-

Generation of Reactive Oxygen Species (ROS): The quinone metabolites can undergo redox cycling, a process that generates superoxide radicals and hydrogen peroxide. This surge in ROS overwhelms the parasite's antioxidant defenses, leading to widespread damage to cellular components, including lipids, proteins, and nucleic acids.

-

Mitochondrial Dysfunction: The mitochondrion is a key target of this compound-induced oxidative stress. The disruption of the mitochondrial electron transport chain impairs ATP production, a critical energy source for the parasite, ultimately leading to metabolic collapse and cell death.[2][3]

-

Inhibition of Heme Polymerization: In the blood stages, this compound is also believed to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. By inhibiting the formation of hemozoin (malaria pigment), free heme accumulates to toxic levels, further contributing to oxidative stress and parasite demise.[4]

This multi-pronged attack on the parasite's cellular machinery contributes to this compound's broad-spectrum activity against various life cycle stages.

Preclinical Development: Foundational Animal Studies

The initial evaluation of this compound's prophylactic potential relied on a series of preclinical studies in rodent and primate models. These early investigations were crucial for establishing the drug's efficacy, pharmacokinetic profile, and safety before human trials could commence.

Experimental Protocols

Rodent Models:

-

Animal Model: Typically, mouse models such as BALB/c or C57BL/6 were used.

-

Parasite Strain: Infection was induced with rodent malaria parasites, most commonly Plasmodium berghei or Plasmodium yoelii.

-

Drug Administration: this compound was administered orally via gavage. The drug was often formulated in a vehicle such as 0.5% hydroxyethylcellulose and 0.1% Tween 80 in distilled water.

-

Dosing Regimen: Various dosing regimens were tested, including single doses and multiple-day courses, administered before and/or after sporozoite challenge.

-

Efficacy Assessment: Prophylactic efficacy was determined by monitoring the presence of blood-stage parasites (parasitemia) through microscopic examination of Giemsa-stained blood smears. The delay in the onset of patent parasitemia or the complete absence of infection compared to a control group was the primary endpoint.

-

Pharmacokinetic Analysis: Blood samples were collected at various time points after drug administration to determine plasma concentrations of this compound and its metabolites using high-performance liquid chromatography (HPLC).

Non-Human Primate Models:

-

Animal Model: The rhesus monkey (Macaca mulatta) model of relapsing malaria was a critical late-stage preclinical test system.[1]

-

Parasite Strain: Monkeys were infected with Plasmodium cynomolgi, a parasite species that forms dormant liver stages (hypnozoites), analogous to P. vivax in humans.

-

Drug Administration and Dosing: Similar to rodent studies, this compound was administered orally. Dosing regimens were designed to assess both causal prophylactic (prevention of liver-stage development) and radical curative (elimination of hypnozoites) activity.

-

Efficacy and Safety Monitoring: Efficacy was assessed by monitoring for the absence of primary blood-stage infection and subsequent relapses. Regular blood smears and clinical monitoring were performed. Safety was evaluated through hematological and biochemical analyses.

Summary of Preclinical Data

| Parameter | Rodent Models (P. berghei) | Rhesus Monkey Models (P. cynomolgi) |

| Prophylactic Efficacy | High efficacy in preventing blood-stage infection. | Demonstrated both causal prophylactic and radical curative activity. |

| Key Pharmacokinetic Finding | Significantly longer half-life compared to primaquine.[1] | Confirmed the long half-life, supporting less frequent dosing. |

| Safety Observations | Generally well-tolerated at effective doses. | Acceptable safety profile, paving the way for human trials. |

Early Clinical Development: Human Trials

The promising preclinical data propelled this compound into clinical development, with a series of Phase I and II studies designed to evaluate its safety, tolerability, pharmacokinetics, and prophylactic efficacy in humans.

Experimental Protocols

Phase I Studies in Healthy Volunteers:

-

Study Design: These were typically randomized, double-blind, placebo-controlled, dose-escalation studies.

-

Participant Population: Healthy adult volunteers with normal glucose-6-phosphate dehydrogenase (G6PD) levels were enrolled. G6PD deficiency was a key exclusion criterion due to the known risk of hemolysis with 8-aminoquinolines.

-

Dosing Regimens: Single ascending doses or multiple ascending doses were administered to determine the maximum tolerated dose and characterize the pharmacokinetic profile.

-

Pharmacokinetic Sampling: Frequent blood samples were collected over an extended period to comprehensively define the absorption, distribution, metabolism, and excretion of this compound. A one-compartment model with first-order absorption and elimination was often used to describe the data.

-

Safety and Tolerability Assessments: Intensive monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, biochemistry) was conducted.

Human Challenge Studies:

-

Study Design: These studies involved the deliberate infection of healthy volunteers with malaria parasites in a controlled setting.

-

Participant Population: Healthy, non-immune adult volunteers with normal G6PD status.

-

Procedure: Participants were administered this compound or a placebo and subsequently challenged with an intravenous inoculation of P. falciparum-infected erythrocytes.[5]

-

Efficacy Endpoint: The primary endpoint was the prevention of patent parasitemia, as determined by quantitative polymerase chain reaction (qPCR) on daily blood samples.[5]

-

Safety Monitoring: Close monitoring for clinical signs and symptoms of malaria and any drug-related adverse events was performed.

Early Field Trials (Thai and Australian Soldiers):

-

Study Design: Randomized, double-blind, placebo-controlled or active-comparator (mefloquine) trials were conducted in military personnel deployed to malaria-endemic regions.

-

Participant Population: Non-immune soldiers with normal G6PD levels.

-

Dosing Regimens: Prophylactic regimens typically involved a loading dose followed by weekly or monthly maintenance doses. For example, a common regimen was a loading dose of 200 mg daily for 3 days, followed by 200 mg weekly.

-

Efficacy Assessment: The primary efficacy outcome was the incidence of malaria, confirmed by microscopic examination of blood smears.

-

Pharmacokinetic and Safety Monitoring: Sparse blood sampling was often employed to determine plasma drug concentrations. Safety and tolerability were assessed through the recording of adverse events and laboratory monitoring.

Summary of Early Clinical Data

Pharmacokinetic Profile:

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~12-15 hours | |

| Elimination Half-life | ~14-15 days | [6] |

| Plasma Protein Binding | >99.5% | [4] |

| Metabolism | Primarily via CYP2D6 | [4] |

Prophylactic Efficacy:

| Study Population | Comparator | Protective Efficacy | Reference |

| Kenyan Adults | Placebo | 86% against P. falciparum | [7] |

| Ghanaian Adults | Placebo | 87% against P. falciparum | [7] |

| Thai Soldiers | Placebo | 97% against all malaria species | [8] |

| Australian Soldiers | Mefloquine | Comparable efficacy (no malaria cases in either group during deployment) | [9] |

| Human Challenge Study | Placebo | 100% against blood-stage P. falciparum | [5][10] |

Conclusion

The early research and development of this compound for malaria prophylaxis laid a robust foundation for its eventual approval and deployment. Through a systematic progression from preclinical animal models to carefully designed clinical trials in healthy volunteers and field studies in endemic regions, the long-acting nature, broad-spectrum activity, and favorable safety profile (in G6PD-normal individuals) of this compound were established. The detailed experimental protocols and the wealth of quantitative data generated during this period were instrumental in defining the optimal dosing regimens and understanding the drug's clinical pharmacology. While further research continues to refine our understanding of its precise molecular mechanisms, the pioneering work detailed in this guide highlights the rigorous scientific process that transformed a promising compound into a valuable new tool for malaria prevention.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pharmacokinetic Models of this compound: Insights for Optimal Malaria Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetics of this compound, a Novel Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Randomized, double-blind study of the safety, tolerability, and efficacy of this compound versus mefloquine for malaria prophylaxis in nonimmune subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Guidance for Using this compound for Prevention and Antirelapse Therapy for Malaria — United States, 2019 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Tafenoquine Susceptibility Testing in Plasmodium falciparum Isolates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for assessing the in vitro susceptibility of Plasmodium falciparum isolates to Tafenoquine. The following methodologies are established and widely used for antimalarial drug susceptibility testing.

Introduction to this compound and Susceptibility Testing

This compound is an 8-aminoquinoline antimalarial drug with activity against various stages of the Plasmodium life cycle, including the pre-erythrocytic (liver) forms, erythrocytic (asexual) forms, and gametocytes.[1] It is a long-acting analogue of primaquine and is approved for malaria chemoprophylaxis and the radical cure of P. vivax malaria.[2][3] The mechanism of action of this compound is not fully elucidated but is thought to involve the generation of reactive oxygen species, leading to oxidative stress within the parasite, and interference with mitochondrial function.[4] It may also inhibit hematin polymerization.[3] Given the emergence and spread of drug-resistant P. falciparum, monitoring the susceptibility of clinical isolates to this compound is crucial for its effective deployment and for malaria control strategies. In vitro susceptibility testing provides essential data on the intrinsic sensitivity of parasite populations to the drug.

Quantitative Susceptibility Data

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against P. falciparum isolates from various geographical locations and studies.

| Geographic Origin/Strain | No. of Isolates | Assay Type | Geometric Mean IC50 (µM) | IC50 Range (µM) | Reference |

| Djibouti | Not Specified | Isotopic microdrug susceptibility test | 2.68 | 0.9 - 9.7 | [5] |

| Gabon | Not Specified | Isotopic microdrug susceptibility test | 4.62 | 0.6 - 33.1 | [5] |

| Senegal | Not Specified | Isotopic microdrug susceptibility test | 5.06 | 0.5 - 20.7 | [5] |

| Thai-Burmese Border | 44 (multi-drug resistant) | Schizont maturation assay | 0.097 (97 ng/ml) | Not Specified | [6] |

| Southeast Asia | 2 (drug resistant) | Not Specified | 0.064 - 0.110 (64 - 110 ng/ml) | Not Specified | [6] |

| African Isolates | 162 | Not Specified | 2.041 (2041 ng/ml) | Not Specified | [6] |

| Various Clones & Strains | 7 (drug-resistant) | Not Specified | 0.202 (202 ng/ml) | Not Specified | [6] |

| Various Clones & Strains | 7 | Not Specified | 0.436 | 0.059 - 1.47 | [7] |

Experimental Protocols

Three common in vitro assays for determining the susceptibility of P. falciparum to antimalarial drugs are the SYBR Green I-based fluorescence assay, the parasite lactate dehydrogenase (pLDH) assay, and the schizont maturation assay.

SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of parasites by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.

Workflow for SYBR Green I-Based Assay

Caption: Workflow of the SYBR Green I-based fluorescence assay.

Detailed Protocol:

-

Parasite Culture:

-

Maintain P. falciparum cultures in RPMI 1640 medium supplemented with human serum and erythrocytes.[8]

-

Synchronize the parasite culture to the ring stage.

-

-

Drug Plate Preparation:

-

Prepare serial dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.

-

Include drug-free wells as negative controls and wells with known antimalarials as positive controls.

-

-

Assay Procedure:

-

Adjust the synchronized ring-stage parasite culture to the desired parasitemia and hematocrit.

-

Add the parasite suspension to each well of the pre-dosed plate.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

-

Fluorescence Measurement:

-

Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.

-

After the 72-hour incubation, add the lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 24 hours.[9]

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9]

-

-

Data Analysis:

-

Subtract the background fluorescence from blank wells (containing erythrocytes but no parasites).

-

Plot the fluorescence intensity against the drug concentration and determine the IC50 value using a suitable nonlinear regression model.

-

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is released upon lysis of the parasites. The pLDH activity is proportional to the number of viable parasites.[10][11]

Workflow for pLDH Assay

Caption: Workflow of the parasite lactate dehydrogenase (pLDH) assay.

Detailed Protocol:

-

Parasite Culture and Drug Plate Preparation:

-

Follow the same initial steps as for the SYBR Green I assay to prepare synchronized parasite cultures and pre-dosed 96-well plates.

-

-

Assay Procedure:

-

Add the parasite suspension to the drug plates and incubate for 72 hours.

-

-

pLDH Activity Measurement:

-

After incubation, lyse the erythrocytes to release the pLDH enzyme. This can be achieved by freeze-thaw cycles or by adding a lysis buffer.

-

Prepare the reaction mixture containing Malstat reagent (which includes lactate and a diaphorase) and a nitroblue tetrazolium (NBT)/phenazine ethosulfate (PES) solution.

-

Add the reaction mixture to each well.

-

Incubate the plates in the dark at room temperature for 30-60 minutes to allow for the colorimetric reaction to develop.

-

Measure the absorbance at approximately 650 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from control wells.

-

Calculate the percentage of pLDH inhibition for each drug concentration compared to the drug-free controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

-

Schizont Maturation Assay

This microscopic assay directly assesses the effect of the drug on the maturation of ring-stage parasites into schizonts.

Workflow for Schizont Maturation Assay

Caption: Workflow of the schizont maturation assay.

Detailed Protocol:

-

Parasite Culture and Drug Plate Preparation:

-

As with the other assays, begin with synchronized ring-stage cultures and pre-dosed plates.

-

-

Assay Procedure:

-

Add the parasite suspension to the drug plates.

-

Incubate for 24-48 hours, a sufficient time for ring-stage parasites to mature into schizonts in the drug-free control wells.[12]

-

-

Microscopic Examination:

-

After incubation, prepare thin blood smears from each well.

-

Stain the smears with Giemsa stain.

-

Examine the smears under a light microscope and count the number of schizonts per 200 asexual parasites.

-

-

Data Analysis:

-

Calculate the percentage of schizont maturation inhibition for each drug concentration relative to the drug-free control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

-

References

- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound: A Breakthrough Drug for Radical Cure and Elimination of Malaria [xiahepublishing.com]

- 4. What is the mechanism of this compound Succinate? [synapse.patsnap.com]

- 5. In Vitro Activity of this compound against the Asexual Blood Stages of Plasmodium falciparum Isolates from Gabon, Senegal, and Djibouti - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The blood schizonticidal activity of this compound makes an essential contribution to its prophylactic efficacy in nonimmune subjects at the intended dose (200 mg) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and its potential in the treatment and relapse prevention of Plasmodium vivax malaria: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iddo.org [iddo.org]

- 10. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tm.mahidol.ac.th [tm.mahidol.ac.th]

Application Notes and Protocols for Tafenoquine Dosage Calculations in Prophylaxis for Non-Immune Travelers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage calculations, underlying scientific principles, and clinical trial methodologies for the use of tafenoquine in malaria prophylaxis for non-immune travelers.

Introduction

This compound is an 8-aminoquinoline antimalarial agent with a long half-life, making it a suitable option for weekly prophylactic dosing.[1] It is active against all stages of the Plasmodium parasite lifecycle, including the liver and blood stages, which is crucial for preventing malaria.[2][3][4] A critical prerequisite for prescribing this compound is the assessment of a patient's glucose-6-phosphate dehydrogenase (G6PD) status, as the drug can induce hemolysis in individuals with G6PD deficiency.[4][5][6][7]

Quantitative Data Summary

The prophylactic dosing regimen for this compound in non-immune adults is structured to establish and maintain therapeutic concentrations of the drug throughout the period of potential malaria exposure.

| Dosing Phase | Dosage | Frequency | Timing |

| Loading Dose | 200 mg | Once daily | For 3 consecutive days prior to travel to a malarious area[8][9][10][11] |

| Maintenance Dose | 200 mg | Once weekly | Starting 7 days after the last loading dose and continuing during travel[8][9][10][11] |

| Terminal Prophylactic Dose | 200 mg | Single dose | 7 days after the last maintenance dose, in the week after leaving the malarious area[8][9][11] |

Table 1: Recommended this compound Prophylaxis Dosage Regimen for Non-Immune Adults (≥18 years).

| Missed Dose Scenario | Action |

| One missed loading dose | Take the missed 200 mg dose to complete the 3-day loading course. Start the weekly maintenance dose 7 days after the last loading dose.[8][11] |

| Two missed loading doses | Take 200 mg on two consecutive days to complete the 3-day loading course. Start the weekly maintenance dose 7 days after the last loading dose.[8][11] |

| One or two missed weekly maintenance doses | Take one 200 mg dose as soon as possible, up until the time of the next scheduled weekly dose.[8][9] |

| Three or more missed weekly maintenance doses | Take 200 mg once daily for two consecutive days. Resume the regular weekly dosing schedule thereafter.[8] |

| Missed terminal prophylactic dose | Take the 200 mg dose as soon as it is remembered.[8] |

Table 2: Guidance for Missed this compound Doses During Prophylaxis.

Mechanism of Action Signaling Pathway

The precise molecular mechanism of this compound is not fully elucidated; however, it is understood to involve the generation of reactive oxygen species (ROS) that induce oxidative stress within the parasite.[8] This leads to damage of cellular components and disruption of essential processes, such as mitochondrial function.[8]

Caption: this compound's proposed mechanism of action.

Experimental Protocols

The following protocols are based on the methodologies employed in pivotal Phase III clinical trials that established the efficacy and safety of the this compound prophylactic regimen.

Protocol: G6PD Screening and Informed Consent

A critical prerequisite to this compound administration is the quantitative assessment of G6PD enzyme activity to prevent drug-induced hemolysis.[4][5][6][7]

Objective: To ensure the safe administration of this compound by identifying and excluding individuals with G6PD deficiency.

Procedure:

-

Informed Consent: Obtain written informed consent from all potential trial participants. The consent form must explicitly state the risks associated with this compound in G6PD-deficient individuals and the requirement for G6PD testing.

-

Blood Sample Collection: Collect a whole blood sample via venipuncture.

-

Quantitative G6PD Assay: Perform a quantitative spectrophotometric assay to determine the G6PD enzyme activity level.

-

Eligibility Determination:

-

Documentation: Record the G6PD test result in the participant's trial record.

Caption: G6PD screening and enrollment workflow.

Protocol: Evaluation of Prophylactic Efficacy of this compound

This protocol outlines a randomized, double-blind, placebo-controlled study to assess the efficacy of this compound in preventing malaria in non-immune travelers.

Objective: To determine the protective efficacy of this compound against Plasmodium infection.

Methodology:

-

Participant Selection:

-

Inclusion Criteria: Healthy, non-immune adults (18-65 years) traveling to a malaria-endemic region for a defined period. Willingness to comply with study procedures and provide informed consent.

-

Exclusion Criteria: G6PD deficiency, pregnancy or lactation, history of psychiatric disorders, and hypersensitivity to 8-aminoquinolines.[1][3]

-

-

Randomization and Blinding: Participants are randomly assigned in a double-blind manner to receive either this compound or a placebo.

-

Dosing Regimen:

-

This compound Arm: Administer the loading, maintenance, and terminal doses as detailed in Table 1.

-

Placebo Arm: Administer a matching placebo on the same schedule.

-

-

Schedule of Assessments:

-

Baseline (Day 0): Physical examination, vital signs, and collection of blood for baseline hematology, biochemistry, and malaria diagnosis (microscopy and PCR).

-

During Travel (Weekly): Symptom diary review and blood collection for malaria diagnosis.

-

Post-Travel (e.g., Day 7, 14, 28, and monthly for 6 months): Clinical assessment and blood collection for malaria diagnosis to detect delayed infections.

-

-

Laboratory Procedures for Malaria Diagnosis:

-

Primary Endpoint: Incidence of laboratory-confirmed Plasmodium infection during the study period.

-

Statistical Analysis: Calculate the protective efficacy of this compound using the formula: (Attack Rate in Placebo Group - Attack Rate in this compound Group) / Attack Rate in Placebo Group * 100.

Caption: Experimental workflow for a this compound efficacy trial.

References

- 1. Guidance for Using this compound for Prevention and Antirelapse Therapy for Malaria â United States, 2019 | MMWR [cdc.gov]

- 2. ajtmh.org [ajtmh.org]

- 3. This compound Exposure Assessment in Children (TEACH) study | PVIVAX [vivaxmalaria.org]

- 4. This compound and G6PD: a primer for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gsk.com [gsk.com]

- 6. healthnet.com [healthnet.com]

- 7. This compound and G6PD: a primer for clinicians. — MORU Tropical Health Network [tropmedres.ac]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Malaria Diagnostics in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. Rapid Diagnostic Tests for Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A randomized, double-blind, active-control trial to evaluate the efficacy and safety of a three day course of this compound monotherapy for the treatment of Plasmodium vivax malaria | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Tafenoquine in Mass Drug Administration (MDA) Programs for Malaria Elimination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tafenoquine in Mass Drug Administration (MDA) programs aimed at eliminating Plasmodium vivax malaria. The following sections detail the critical aspects of planning and implementing such programs, including data on efficacy and safety, detailed experimental protocols, and visual workflows.

Introduction

This compound is an 8-aminoquinoline drug with a long half-life, making it a suitable candidate for single-dose radical cure of P. vivax malaria, which is a significant advantage in MDA settings where adherence to multi-dose regimens can be challenging.[1][2] Its activity against the dormant liver stages (hypnozoites) of P. vivax is crucial for preventing relapse and interrupting transmission.[3] However, its use is associated with a risk of drug-induced hemolysis in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, necessitating mandatory quantitative G6PD screening prior to administration.[4][5][6]

Data Presentation

Efficacy of this compound in Clinical Trials

The following table summarizes the efficacy of this compound from key clinical trials. It is important to note that these trials were primarily designed for individual patient treatment and not specifically for MDA, but they provide the foundational evidence for its use.

| Trial Name | This compound Regimen | Comparator | Primary Endpoint | Efficacy Outcome | Citation |

| DETECTIVE (Phase 2b) | 300 mg single dose + Chloroquine | Chloroquine alone | Freedom from recurrence at 6 months | 89.2% recurrence-free with this compound vs. 37.5% with chloroquine alone. | |

| DETECTIVE (Phase 3) | 300 mg single dose + Chloroquine | Placebo + Chloroquine | Relapse-free rate at 6 months | 62.4% relapse-free with this compound vs. 27.7% with placebo. | |

| GATHER (Phase 3) | 300 mg single dose + Chloroquine | Primaquine (15 mg for 14 days) + Chloroquine | Incidence of hemoglobin decline | Similar incidence of hemoglobin decline between this compound (2.4%) and primaquine (1.2%) groups. |

Safety Profile of this compound

The safety of this compound has been evaluated in several clinical trials. The most significant safety concern is hemolysis in G6PD-deficient individuals. Other common adverse events are generally mild to moderate.

| Adverse Event | Frequency in this compound Group | Frequency in Comparator Group (Placebo/Primaquine) | Citation |

| Gastrointestinal | |||

| Nausea | 5-13% | 1.5-6% | [7][8] |

| Vomiting | 3.8-5% | 1.5% | [7][9] |

| Diarrhea | 12.7-18% | 5.8-10.7% | [7][9] |

| Abdominal pain | Common, dose-dependent | Less frequent | [10] |

| Neurological | |||

| Dizziness/Vertigo | 4% | Similar to placebo | [9] |

| Headache | 15% | Similar to placebo | [9] |

| Psychiatric | |||

| Insomnia | 1.2% | 0.8% (placebo) | [9] |

| Abnormal dreams | Observed | Not specified | [4] |

| Anxiety | Observed | Not specified | [4] |

| Hematological | |||

| Hemolysis | Risk in G6PD deficient individuals | Risk in G6PD deficient individuals | [4][5] |

| Methemoglobinemia | Asymptomatic elevations observed | Less frequent | [9] |

| Dermatological | |||

| Rash | 14% | Not specified | [9] |

Experimental Protocols

Protocol for a this compound-Based MDA Program

This protocol outlines the key steps for implementing a successful this compound MDA program.

3.1.1 Phase 1: Pre-MDA Planning and Community Engagement

-

Stakeholder Engagement: Establish a coordinating committee with representatives from the Ministry of Health, local health authorities, community leaders, and research partners.

-

Context Analysis: Conduct a thorough assessment of the target area, including malaria epidemiology, demographics, healthcare infrastructure, and sociocultural factors.

-

Community Sensitization:

-

Develop culturally appropriate informational materials explaining the purpose of the MDA, the benefits of this compound, the importance of G6PD testing, and potential side effects.

-

Conduct community meetings, workshops, and house-to-house visits to disseminate information and address concerns.

-

Utilize various communication channels such as radio, local theater, and informational leaflets.

-

-

Training of Healthcare Workers and Community Drug Distributors (CDDs):

-

Provide comprehensive training on the MDA protocol, including:

-

Obtaining informed consent.

-

Performing G6PD screening.

-

Administering this compound according to weight-based dosing.

-

Recognizing and managing adverse events.

-

Data recording and reporting.

-

-

3.1.2 Phase 2: G6PD Screening and Drug Administration

-

Establishment of Distribution Points: Set up accessible and well-equipped distribution points within the community.

-

Informed Consent: Obtain written informed consent from all potential participants or their legal guardians.

-

G6PD Screening:

-

This compound Administration:

-

Dosage: Administer a single oral dose of this compound based on the participant's weight. The following dosage is based on the VET study protocol:[1]

-

10 kg to ≤ 20 kg: 150 mg

-

20 kg to ≤ 35 kg: 300 mg

-

35 kg: 450 mg

-

-

Administration: The tablet(s) should be administered with food to improve absorption.[4]

-

Directly Observed Therapy (DOT): Ensure that each participant swallows the medication under the observation of a healthcare worker or CDD.

-

3.1.3 Phase 3: Post-MDA Monitoring and Evaluation

-

Adverse Event Monitoring:

-

Active Surveillance: Conduct house-to-house visits or follow-up calls within the first week after the MDA to actively monitor for any adverse events.

-

Passive Surveillance: Establish a clear reporting system for participants to report any side effects to healthcare facilities or CDDs.

-

Management: Provide appropriate supportive care for mild adverse events. Severe adverse events should be immediately referred to the nearest health facility, and a serious adverse event report should be completed and submitted to the relevant authorities.

-

-

Coverage Survey: Conduct a survey shortly after the MDA to determine the proportion of the target population that received this compound.

-

Efficacy Evaluation:

-

Monitor the incidence of P. vivax malaria in the target area through passive and active case detection for at least 6-12 months post-MDA.

-

Compare the post-MDA incidence with pre-MDA baseline data to assess the impact of the intervention.

-

-

Data Analysis and Reporting: Analyze all collected data on coverage, safety, and efficacy to evaluate the overall success of the MDA program and to inform future malaria elimination strategies.

Visualizations

Logical Workflow for this compound-Based MDA

Caption: Logical workflow for a this compound-based Mass Drug Administration program.

Hypothesized Mechanism of Action of this compound

Caption: Hypothesized mechanism of action of this compound leading to parasite death.

References

- 1. Mass Drug Administration of this compound for P. vivax Radical Cure: Safety and Feasibility Study (VET) | PVIVAX [vivaxmalaria.org]

- 2. This compound - aiming to stop relapsing malaria | Medicines for Malaria Venture [mmv.org]

- 3. Figures and data in The clinical pharmacology of this compound in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis | eLife [elifesciences.org]

- 4. Guidance for Using this compound for Prevention and Antirelapse Therapy for Malaria â United States, 2019 | MMWR [cdc.gov]

- 5. This compound and G6PD: a primer for clinicians. — MORU Tropical Health Network [tropmedres.ac]

- 6. This compound and G6PD: a primer for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The clinical pharmacology of this compound in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis | Sciety [sciety.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. This compound: a toxicity overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Tafenoquine and Plasmodium vivax

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mechanisms of tafenoquine resistance in Plasmodium vivax.

Frequently Asked Questions (FAQs)

Q1: What is the established molecular mechanism of action for this compound against P. vivax?

A1: The exact molecular mechanism of action for this compound, like other 8-aminoquinolines, is not fully understood. It is believed to act as a prodrug that is metabolized into reactive intermediates.[1][2] These metabolites are thought to generate reactive oxygen species (ROS), which cause oxidative stress and interfere with the parasite's mitochondrial electron transport chain, leading to parasite death.[2][3] this compound is effective against multiple life cycle stages, including the dormant liver-stage hypnozoites responsible for relapse.[3][4][5]

Q2: Have any specific genetic markers of this compound resistance in P. vivax been identified?

A2: No, to date, no specific genetic markers in the P. vivax parasite have been validated for this compound resistance.[4] Research is hampered by the inability to continuously culture P. vivaxin vitro, which is essential for selecting resistant parasite lines and performing genetic crosses to identify resistance-conferring mutations.[6][7]

Q3: What is the role of the human host's genetics in this compound treatment efficacy?

A3: Host genetics, specifically polymorphisms in the cytochrome P450 2D6 (CYP2D6) gene, are known to be critical for the efficacy of primaquine, a related 8-aminoquinoline.[8][9] Primaquine requires activation by the CYP2D6 enzyme to exert its anti-hypnozoite activity.[9] However, studies suggest that this compound's efficacy is not significantly associated with the host's CYP2D6 metabolizer status.[1][8][10] This suggests that while host metabolism is important, the specific pathways may differ from those of primaquine.

Q4: How is "this compound resistance" defined in a clinical setting?

A4: Defining this compound resistance is complex. It is generally considered after a recurrence of parasitemia following a directly observed, approved this compound regimen for radical cure. However, it is crucial to differentiate between a true treatment failure (relapse) and a new infection (reinfection). This is typically done by genotyping the parasite from the initial and recurrent infections. A homologous (genetically identical) recurrence is indicative of a potential relapse, while a heterologous (genetically different) recurrence points to a new infection.[11]

Q5: What alternative parasite models can be used to study 8-aminoquinoline resistance, given the challenges with P. vivax?

A5: Due to the inability to culture P. vivax, researchers sometimes use proxy models. Plasmodium cynomolgi, a primate malaria parasite that also forms hypnozoites, is a valuable model for studying the biology of relapse and the activity of anti-hypnozoite drugs. For blood-stage activity, researchers may use the more readily culturable Plasmodium falciparum to assess cross-resistance with other antimalarials, although results must be interpreted with caution.[12][13]

Troubleshooting Guides

Guide 1: Investigating a Suspected Case of this compound Treatment Failure

If a patient experiences a recurrent P. vivax infection after a supervised this compound treatment, the following experimental workflow should be considered to investigate the cause.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. An analytical method for assessing stage-specific drug activity in Plasmodium vivax malaria: implications for ex vivo drug susceptibility testing | PVIVAX [vivaxmalaria.org]

- 5. Molecular Surveillance and Ex Vivo Drug Susceptibilities of Plasmodium vivax Isolates From the China–Myanmar Border - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and its potential in the treatment and relapse prevention of Plasmodium vivax malaria: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacogenetic assessment of this compound efficacy in patients with Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound treatment of Plasmodium vivax malaria: suggestive evidence that CYP2D6 reduced metabolism is not associated with relapse in the Phase 2b DETECTIVE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Cytochrome P450 2D6 profiles and anti-relapse efficacy of this compound against Plasmodium vivax in Australian Defence Force personnel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estimation of the Antirelapse Efficacy of this compound, Using Plasmodium vivax Genotyping - PMC [pmc.ncbi.nlm.nih.gov]